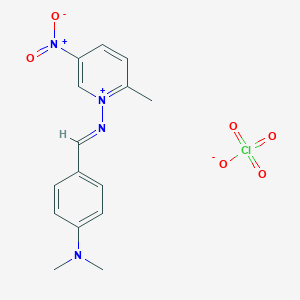![molecular formula C19H20N2O2 B233848 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide, also known as BTA-1, is a fluorescent compound that has been widely used in scientific research. It belongs to the class of benzoxazole derivatives and has shown potential in various applications, including bioimaging, biosensing, and drug discovery.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is not fully understood. It is believed that N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide binds to certain proteins, such as tubulin and actin, and alters their conformation, leading to changes in their activity. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been shown to induce apoptosis in cancer cells, although the exact mechanism of this effect is not clear.
Biochemical and Physiological Effects
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in these cells. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been shown to affect the cytoskeleton of cells, leading to changes in cell shape and motility. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to affect the mitochondrial membrane potential, which could have implications for cellular metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide in lab experiments is its fluorescent properties, which allow for easy detection and imaging. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is also relatively easy to synthesize and has a high yield. However, one limitation of using N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is its potential toxicity, particularly at high concentrations. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide may not be suitable for all applications, as its mechanism of action is not fully understood.
Future Directions
For the use of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide include the development of new cancer therapies, biosensors, and further research to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide can be synthesized through a two-step process. The first step involves the condensation of 4-tert-butylphenylamine with salicylaldehyde to form 2-(4-tert-butylphenyl)-1,3-benzoxazole. The second step involves the acetylation of the benzoxazole with acetic anhydride to form N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide. The overall yield of this process is around 60%.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been extensively used in scientific research, particularly in the field of bioimaging. It has been used as a fluorescent probe to image the mitochondria in live cells, as well as to detect amyloid fibrils in Alzheimer's disease. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been used in biosensing applications, such as the detection of metal ions and the monitoring of enzyme activity. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has shown potential as a drug discovery tool, as it can bind to certain proteins and inhibit their activity.
properties
Product Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-12(22)20-15-9-10-16-17(11-15)23-18(21-16)13-5-7-14(8-6-13)19(2,3)4/h5-11H,1-4H3,(H,20,22) |
InChI Key |
DGULHLUZGJJQBT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)


![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)




![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)